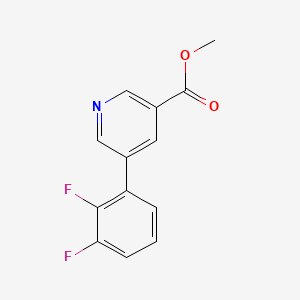![molecular formula C30H42O9 B578134 5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one CAS No. 14904-71-3](/img/structure/B578134.png)
5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one is a cardiac glycoside derived from the bulbs of the plant Urginea maritima, commonly known as squill. Cardiac glycosides are a class of organic compounds that have potent effects on the heart muscle, making them valuable in the treatment of heart conditions such as congestive heart failure. This compound is known for its ability to increase the force of heart contractions without a corresponding increase in oxygen consumption, thus improving the efficiency of the heart.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of scillarenin glucoside involves several steps, starting from the extraction of scillarenin from the plant source. The glucosylation of scillarenin is typically achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of glucose from a donor molecule to scillarenin under mild conditions. Chemical synthesis, on the other hand, may involve the use of glycosyl halides or glycosyl trichloroacetimidates as glycosyl donors in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of scillarenin glucoside is generally carried out through the extraction of scillarenin from the bulbs of Urginea maritima, followed by its glycosylation. The extraction process involves the use of solvents such as ethanol or methanol to isolate scillarenin. The glycosylation step can be scaled up using either enzymatic or chemical methods, depending on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form scillarenin aglycone and other oxidized derivatives.
Reduction: Reduction reactions can convert scillarenin glucoside into reduced forms with altered biological activity.
Substitution: Substitution reactions can introduce different functional groups into the scillarenin glucoside molecule, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of scillarenin glucoside, each with potentially different biological activities and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cardiac physiology.
Medicine: Explored for its therapeutic potential in treating heart conditions such as congestive heart failure.
Industry: Utilized in the development of cardiac glycoside-based drugs and as a reference standard in quality control processes.
Wirkmechanismus
5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one exerts its effects primarily through the inhibition of the Na+/K±ATPase enzyme, which is essential for maintaining the electrochemical gradient across cell membranes. By inhibiting this enzyme, scillarenin glucoside increases the intracellular concentration of sodium ions, which in turn leads to an increase in intracellular calcium ions through the sodium-calcium exchanger. The elevated calcium levels enhance the contractility of the heart muscle, improving cardiac output.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Scillaren A: Another cardiac glycoside derived from Urginea maritima, known for its potent effects on the heart.
Proscillaridin A: A related compound with similar cardiac effects but different pharmacokinetic properties.
Bufadienolides: A class of compounds that includes scillarenin glucoside and other structurally related glycosides with cardiac activity.
Uniqueness
5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one is unique in its specific glycosylation pattern, which influences its solubility, stability, and pharmacological activity. Compared to other cardiac glycosides, scillarenin glucoside may offer distinct advantages in terms of its therapeutic window and side effect profile.
Eigenschaften
CAS-Nummer |
14904-71-3 |
|---|---|
Molekularformel |
C30H42O9 |
Molekulargewicht |
546.657 |
IUPAC-Name |
5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |
InChI |
InChI=1S/C30H42O9/c1-28-10-7-18(38-27-26(35)25(34)24(33)22(14-31)39-27)13-17(28)4-5-21-20(28)8-11-29(2)19(9-12-30(21,29)36)16-3-6-23(32)37-15-16/h3,6,13,15,18-22,24-27,31,33-36H,4-5,7-12,14H2,1-2H3/t18-,19+,20-,21+,22+,24+,25-,26+,27+,28-,29+,30-/m0/s1 |
InChI-Schlüssel |
XKDNBXLUFVPGJL-NQHYPVOCSA-N |
SMILES |
CC12CCC(C=C1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)OC6C(C(C(C(O6)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





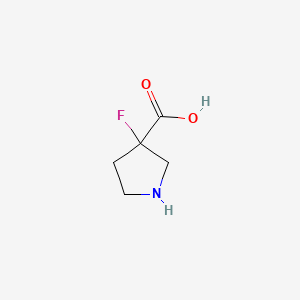
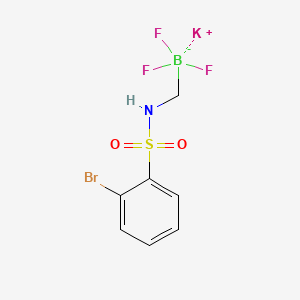
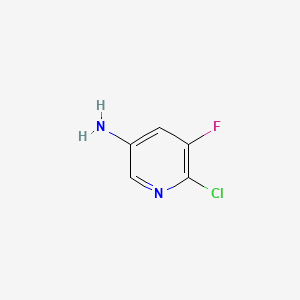
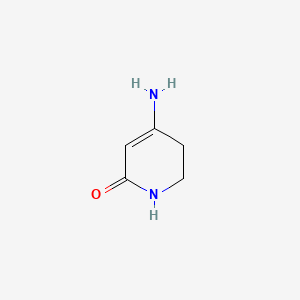
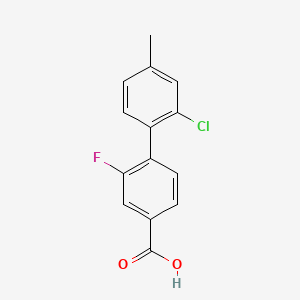
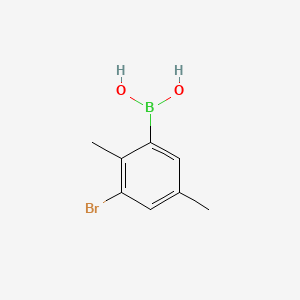
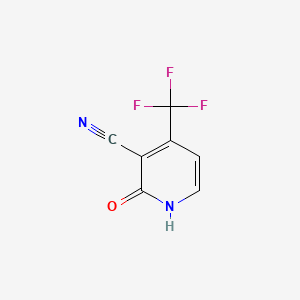
![(8'R,9'S,10'R,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B578065.png)
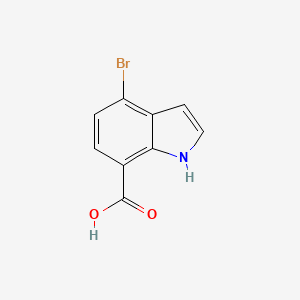
![3-Methyl-n-propyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B578072.png)
